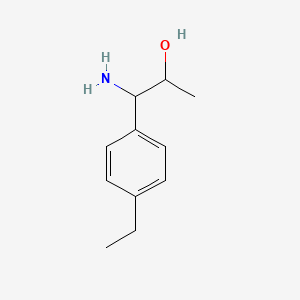

1-Amino-1-(4-ethylphenyl)propan-2-OL

Description

1-Amino-1-(4-ethylphenyl)propan-2-OL is an organic compound with the molecular formula C11H17NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-amino-1-(4-ethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3 |

InChI Key |

FLLQNJUBTZDIBV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-1-(4-ethylphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of 1-Amino-1-(4-ethylphenyl)propan-2-OL may involve catalytic hydrogenation of the nitroalkene intermediate under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylacetophenone.

Reduction: Formation of 1-(4-ethylphenyl)propan-2-amine.

Substitution: Formation of 1-(4-ethylphenyl)propan-2-yl halides or esters.

Scientific Research Applications

Medicinal Chemistry

1-Amino-1-(4-ethylphenyl)propan-2-OL serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that enhance pharmacological properties. Research indicates potential applications in developing drugs targeting various diseases, particularly those involving receptor modulation and enzyme inhibition.

Biological Studies

The compound is studied for its interaction with biological targets such as enzymes and receptors. Its amino and hydroxyl functional groups facilitate hydrogen bonding, which is essential for modulating biological activities. Preliminary studies suggest that it may exhibit significant antimicrobial properties, making it a candidate for further research in drug development.

Industrial Applications

In addition to its pharmaceutical potential, 1-Amino-1-(4-ethylphenyl)propan-2-OL is explored for use in agrochemicals and other industrial products. Its unique chemical structure allows it to function effectively as a synthetic intermediate in various chemical processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of 1-Amino-1-(4-ethylphenyl)propan-2-OL against resistant strains of Helicobacter pylori. The results indicated that certain derivatives exhibited enhanced potency, with IC50 values significantly lower than those of existing treatments. This underscores the importance of structural modifications in optimizing antimicrobial agents.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that specific substitutions on the phenyl ring can dramatically influence biological activity. For instance, introducing different alkyl groups at the amine α-carbon was shown to enhance efficacy while maintaining low cytotoxicity levels. This finding is critical for developing safer therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

1-Amino-2-propanol: Another amino alcohol with similar properties but different structural configuration.

1-Amino-2-(4-methoxyphenyl)propan-2-OL: A compound with a methoxy group instead of an ethyl group, leading to different chemical behavior.

1-Amino-2-(4-chlorophenyl)propan-2-OL: Contains a chlorine atom, which affects its reactivity and applications

Uniqueness

This compound’s specific structure allows for unique interactions in biological and chemical systems, making it valuable for research and industrial purposes .

Biological Activity

1-Amino-1-(4-ethylphenyl)propan-2-OL, also known as a derivative of aryloxyaminopropanol, is a compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.

- Molecular Formula : C11H17NO

- Molecular Weight : 181.26 g/mol

- IUPAC Name : 1-Amino-1-(4-ethylphenyl)propan-2-ol

The biological activity of 1-Amino-1-(4-ethylphenyl)propan-2-OL is primarily attributed to its interaction with adrenergic receptors, particularly the beta-adrenoceptors. This compound may exhibit both agonistic and antagonistic properties depending on the specific receptor subtype and the physiological context.

Biological Activities

-

Cardiovascular Effects :

- This compound has been studied for its potential in managing hypertension and other cardiovascular conditions by modulating adrenergic signaling pathways.

- It may function as a selective beta-blocker, reducing heart rate and myocardial contractility.

- Antioxidant Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

A study conducted by Čižmáriková et al. (2023) evaluated the antioxidant properties of various aryloxyaminopropanol derivatives, including those structurally related to 1-Amino-1-(4-ethylphenyl)propan-2-OL. The results demonstrated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting potential applications in oxidative stress-related conditions .

Case Study: Neuroprotective Mechanism

In another investigation, the neuroprotective effects of similar compounds were assessed through their impact on calcium ion uptake in synaptosomes. The findings revealed that these compounds could inhibit glutamate-induced calcium influx, which is critical in preventing neuronal damage associated with neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.